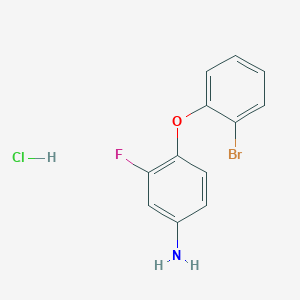

4-(2-Bromophenoxy)-3-fluoroaniline HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Bromophenoxy)-3-fluoroaniline HCl is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromophenoxy group and a fluoroaniline group, making it a compound of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-3-fluoroaniline HCl typically involves the reaction of 2-bromophenol with 3-fluoroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with 3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Bromophenoxy)-3-fluoroaniline HCl can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be involved in coupling reactions such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO), elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts, copper co-catalysts, amine bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the product would be a substituted aniline derivative, while in a coupling reaction, the product could be an alkyne-substituted aromatic compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride exhibit significant antitumor properties. For example, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers. The presence of fluorine and bromine in the molecular structure enhances the lipophilicity and bioactivity of these compounds, making them suitable candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. A study highlighted the efficacy of similar halogenated anilines in reducing inflammation markers in vitro, suggesting that 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride may have similar effects, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Herbicidal Activity

4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride is related to compounds used in herbicides. The synthesis of 4-bromo-2-fluoroaniline, a precursor to this compound, has been linked to the development of effective herbicides that target specific weeds while minimizing damage to crops. The halogenation process enhances the herbicidal activity by improving the compound's stability and effectiveness in various environmental conditions .

Material Science Applications

Fluorinated Building Blocks

In materials science, 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride serves as a fluorinated building block for synthesizing advanced materials. Its unique properties allow it to be utilized in creating mesoporous materials and nanocomposites, which are essential in applications ranging from catalysis to drug delivery systems . The incorporation of fluorine into polymers can significantly enhance their thermal stability and chemical resistance.

Synthesis and Characterization

The synthesis of 4-(2-Bromophenoxy)-3-fluoroaniline hydrochloride typically involves halogenation reactions where 2-fluoroaniline is brominated under controlled conditions. The use of quaternary ammonium bromides as catalysts has been documented to improve yields and simplify purification processes . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(2-Bromophenoxy)-3-fluoroaniline HCl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its effects at the molecular level .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-(2-Bromophenoxy)-3-fluoroaniline HCl is unique due to the presence of both bromophenoxy and fluoroaniline groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-(2-Bromophenoxy)-3-fluoroaniline HCl is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine and Fluorine Substituents : These halogen atoms can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

- Aniline Core : The aniline moiety is commonly associated with various biological activities, particularly in cancer therapy.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interaction with specific biological pathways.

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, potentially affecting signaling pathways involved in cell proliferation and survival.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, which may be a mechanism of action for this compound.

Case Studies

- In Vitro Studies : In vitro assays have shown that derivatives of bromophenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing IC50 values in the micromolar range .

- Molecular Docking Studies : Molecular docking simulations indicate that this compound binds effectively to key amino acid residues in target proteins, suggesting a favorable binding affinity that could translate into biological activity .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A (similar structure) | MCF-7 | 168.78 | Apoptosis induction |

| Compound B (related derivative) | MDA-MB-231 | 120.50 | Kinase inhibition |

| This compound | TBD | TBD | TBD |

Synthesis and Optimization

The synthesis of this compound has been optimized through various chemical reactions, including halogenation and amination processes. The optimization focuses on enhancing yield and purity while maintaining the biological activity of the compound.

Propriétés

IUPAC Name |

4-(2-bromophenoxy)-3-fluoroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO.ClH/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14;/h1-7H,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRULAJCWHYLELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.